molecular formula C11H10N2O4S2 B2954047 Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate CAS No. 306977-17-3

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B2954047
CAS No.: 306977-17-3
M. Wt: 298.33
InChI Key: MVWWAVLCRVGFBY-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a 1,2,3-thiadiazole core, an ethyl ester carboxylate, and a phenylsulfonyl substituent. The sulfone group is a strong electron-withdrawing moiety that significantly influences the electronic properties and reactivity of the thiadiazole ring, making it a more potent acceptor in charge-transfer complexes compared to its sulfide or sulfinyl analogs . In medicinal chemistry, this scaffold is investigated for its potential as a precursor in developing antimicrobial, antifungal, and anticancer agents. The mechanism of action for such compounds often involves interaction with biological thiols or inhibition of specific enzyme targets . In organic synthesis, the ester group is amenable to hydrolysis or amidation, allowing for facile derivatization, while the sulfonyl group can serve as a versatile handle for further functionalization. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 5-(benzenesulfonyl)thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c1-2-17-10(14)9-11(18-13-12-9)19(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWAVLCRVGFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, a sulfonyl chloride derivative can be reacted with a thiadiazole precursor in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole core.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate exerts its effects is related to its ability to interact with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the thiadiazole ring can participate in various biochemical pathways, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the 1,2,3-thiadiazole ring is highly reactive, allowing diverse substitutions. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Synthesis Method (Reference)
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate -NH₂ 173.19 Pharmaceutical intermediate; insoluble in water Derived from bromo-thiadiazole via nucleophilic substitution
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate -Br 241.08 (estimated) Precursor for amino/phenylsulfonyl analogs Bromination of parent thiadiazole
Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate -S-C₆H₄-CF₃ 352.33 (estimated) Potential bioactive agent; thioether linkage enhances lipophilicity Sulfur nucleophilic substitution
Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate -NH-C(O-O-C₆H₅) 293.30 Enhanced steric bulk; possible protease inhibition Phenoxycarbonylation of amino derivative

Key Observations :

  • Steric Bulk : The phenylsulfonyl group introduces significant steric hindrance, which may influence binding interactions in biological systems compared to smaller substituents like -Br or -S-C₆H₄-CF₃ .

Heterocyclic Core Modifications

Replacing the 1,2,3-thiadiazole core with related heterocycles alters reactivity and applications:

Compound Name Core Structure Key Differences Applications
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate 1,3-Thiazole Reduced ring strain; different electronic profile Antibacterial agents; kinase inhibitors
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 1,3-Thiazole (dihydro) Thioxo and sulfanyl groups enhance redox activity Antioxidant or enzyme inhibition

Key Observations :

  • Ring Strain : The 1,2,3-thiadiazole core is more strained than 1,3-thiazoles, leading to higher reactivity in ring-opening or substitution reactions .
  • Biological Activity : Thiazole derivatives are more commonly associated with antimicrobial and anti-inflammatory activities, while thiadiazoles are explored for antiviral and anticancer applications .

Reactivity Trends :

  • Bromo-thiadiazoles undergo facile substitution with nucleophiles (e.g., amines, thiols) .
  • Sulfonyl groups are typically introduced via sulfonylation of amino or hydroxyl precursors .

Biological Activity

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the existing literature on the biological activity of this compound, providing insights into its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the phenylsulfonyl group enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C₉H₉N₃O₄S
  • CAS Number : 306977-17-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The phenylsulfonyl moiety can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may participate in biochemical pathways that affect cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antifungal Activity

The compound has also shown antifungal activity against several fungal species. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth .

Anticancer Properties

In the realm of cancer research, this compound has been investigated for its cytotoxic effects against various cancer cell lines. It has demonstrated the ability to induce apoptosis and inhibit proliferation in certain cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:

Compound NameStructureBiological Activity
Ethyl 5-(methylsulfonyl)-1,2,3-thiadiazole-4-carboxylateStructureModerate antimicrobial activity
Ethyl 5-(phenylthio)-1,2,3-thiadiazole-4-carboxylateStructureAnticancer properties
Ethyl 5-(phenylsulfonyl)-1,2,3-oxadiazole-4-carboxylateStructureDifferent electronic properties affecting reactivity

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Investigation into Anticancer Mechanisms

In another study focused on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Q & A

Q. Key Optimization Factors :

  • Temperature control (80–100°C for cyclization).
  • Use of anhydrous solvents (dioxane, DMF).
  • Catalytic bases (e.g., K₂CO₃) for nucleophilic substitution .

Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • ¹H/¹³C NMR :
    • Thiadiazole ring protons appear as singlets at δ 8.9–9.6 ppm.
    • Phenylsulfonyl groups show aromatic protons at δ 7.2–7.8 ppm (multiplicity depends on substitution) .
  • IR Spectroscopy :
    • Strong absorption at ~1720 cm⁻¹ (ester C=O stretch).
    • Sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
  • X-ray Crystallography :
    • SHELX software (e.g., SHELXL-2018) refines crystal structures, confirming dihedral angles between thiadiazole and phenylsulfonyl groups (e.g., 85–90°) .

Q. Mechanistic Insight :

  • Sulfonyl groups increase ring electrophilicity, lowering activation energy for nucleophilic attack.
  • Steric effects from the phenyl group may necessitate higher temperatures or microwave-assisted synthesis .

What computational methods predict the compound’s binding affinity in pharmacological targets (e.g., enzyme inhibition)?

  • Molecular Docking (AutoDock Vina) : Models interactions with targets like COX-2 or kinases. The sulfonyl group forms hydrogen bonds with Arg120/Arg513 residues in COX-2 .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

Q. Validation :

  • Compare computational results with experimental IC₅₀ values from enzyme assays (e.g., 5–20 µM for related sulfonamide derivatives) .

How do structural modifications (e.g., replacing phenylsulfonyl with cyclohexylsulfonyl) alter biological activity?

  • Case Study : Replacing phenyl with cyclohexyl in 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole increased lipophilicity (logP +0.5) but reduced antitumor potency by 40% in NCI-60 screening .
  • SAR Trends :
    • Electron-deficient aryl sulfonyl groups enhance enzyme inhibition.
    • Bulky substituents decrease cell membrane permeability .

Q. Key Citations

SHELX refinement .

Sulfonamide synthesis and antitumor screening .

Cyclohexylsulfanyl derivative properties .

Enamine synthesis and spectral data .

Crystallographic disorder resolution .

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